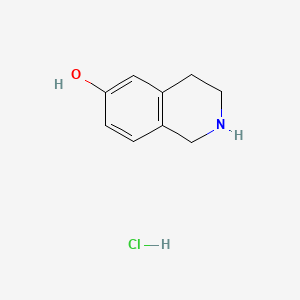

Chlorhydrate de 1,2,3,4-tétrahydroisoquinolin-6-ol

Vue d'ensemble

Description

1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride is a chemical compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important subclass within this group. These compounds are known for their diverse biological activities, including effects against various pathogens and neurodegenerative disorders .

Applications De Recherche Scientifique

1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride, also known as 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, is a part of a large group of natural products known as isoquinoline alkaloids . The primary targets of this compound are various infective pathogens and neurodegenerative disorders .

Mode of Action

The interaction of 1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride with its targets results in diverse biological activities. This compound exerts its effects by interacting with the biochemical pathways of the target organisms or cells .

Biochemical Pathways

1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride affects various biochemical pathways. The exact pathways and their downstream effects are subject to the specific target and the biological context. It is known that this compound has a broad range of biological activities, indicating that it may interact with multiple pathways .

Result of Action

The molecular and cellular effects of 1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride’s action depend on the specific target and the biological context. Given its diverse biological activities, this compound likely induces a variety of molecular and cellular changes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride typically involves the hydrogenation of isoquinoline. This process can be carried out using various catalysts and conditions. One common method involves the use of hydrogen gas in the presence of a palladium or platinum catalyst under high pressure .

Industrial Production Methods

In industrial settings, the production of 1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride may involve multicomponent reactions that improve atom economy, selectivity, and yield. These methods often utilize transition metal-catalyzed cross-dehydrogenative coupling strategies, which involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles .

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide.

Reduction: The compound can be hydrogenated to form decahydroisoquinoline.

Substitution: It can undergo N-alkylation reactions with halo acetophenones to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and selenium dioxide.

Reduction: Hydrogen gas and palladium or platinum catalyst.

Substitution: Halo acetophenones for N-alkylation reactions.

Major Products

Oxidation: Corresponding nitrone.

Reduction: Decahydroisoquinoline.

Substitution: Various N-alkylated derivatives.

Comparaison Avec Des Composés Similaires

1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride can be compared with other similar compounds, such as:

Quinocarcin: An antitumor antibiotic with a similar tetrahydroisoquinoline scaffold.

Saframycins: Another family of antitumor antibiotics with structural similarities.

Naphthyridinomycin: A compound with a related structure and biological activity.

These compounds share the tetrahydroisoquinoline core but differ in their specific substituents and biological activities, highlighting the unique properties of 1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride.

Activité Biologique

1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride is a member of the isoquinoline alkaloid family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications in various fields, including neuroprotection and antimicrobial activity. Understanding its biological activity is crucial for harnessing its therapeutic potential.

The biological effects of 1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride stem from its interaction with multiple biochemical pathways. The compound operates through various mechanisms depending on the target cells or organisms. Notably, it has been shown to modulate neurotransmitter systems and exhibit antioxidant properties, which are essential in protecting against oxidative stress.

Biological Activities

- Neuroprotective Effects : Research indicates that this compound may influence dopamine receptor systems, suggesting potential applications in treating neurodegenerative disorders such as Parkinson's disease .

- Antimicrobial Properties : The compound has demonstrated efficacy against various pathogens, making it a candidate for developing novel antimicrobial agents .

- Antiviral Activity : Recent studies have highlighted its effectiveness against SARS-CoV-2. A derivative of this compound showed a half-maximal effective concentration (EC50) of 3.15 μM with a selective index exceeding 63.49 in Vero E6 cells, indicating strong antiviral potential .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structural characteristics of 1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride play a significant role in its biological activity. Variations in the molecular structure can lead to different pharmacological effects. For instance, modifications to the isoquinoline core have been explored to enhance potency and selectivity against specific targets .

Synthesis and Applications

The synthesis of 1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride involves several methods that allow for variations in substituents to optimize biological activity. Its applications extend beyond medicinal chemistry into areas such as asymmetric catalysis due to its chiral nature .

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-2-ium-6-ol;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10-11H,3-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZTXWVJZMVLFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[NH2+]CC2=C1C=C(C=C2)O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63905-73-7 | |

| Record name | Isoquinoline, 6-hydroxy-1,2,3,4-tetrahydro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.